

# A Technical Guide to the Physical and Chemical Properties of Hemophan®

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Hemophan**®, a modified cellulosic hemodialysis membrane. It is designed to be a resource for researchers, scientists, and professionals involved in the development of medical devices and drug therapies that may interact with blood components. This document details the material's composition, surface characteristics, biocompatibility, and the experimental methodologies used for its evaluation.

## **Chemical Composition and Modification**

**Hemophan**® is a synthetically modified cellulosic membrane derived from regenerated cellulose. Unlike its predecessor, Cuprophan®, which has a high density of free hydroxyl (-OH) groups on its surface, **Hemophan**® undergoes a chemical modification to improve its biocompatibility. Approximately 5% of the hydroxyl groups on the cellulose backbone are substituted with diethylaminoethyl (DEAE) tertiary amino groups.[1][2][3] This modification reduces the number of available sites for complement activation, a key factor in the bioincompatibility of unmodified cellulose membranes.[4] The relatively low degree of substitution is intended to enhance biocompatibility without significantly altering the membrane's clearance and ultrafiltration capabilities.[2]

#### **Physical and Structural Properties**



The physical structure of **Hemophan®** membranes is a critical determinant of their performance in hemodialysis. These membranes are typically configured as hollow fibers to maximize the surface area available for solute exchange.[5][6]

Table 1: Physical and Structural Properties of Hemophan® Membranes

| Property                              | Value                                     | Source(s) |  |
|---------------------------------------|-------------------------------------------|-----------|--|
| Membrane Material                     | Modified Cellulose (DEAE-<br>substituted) | [1][7]    |  |
| Hollow Fiber Inner Diameter           | 200 μm                                    | [5]       |  |
| Hollow Fiber Wall Thickness           | 8 μm                                      | [5]       |  |
| Pore Size (Radius)                    | 1.5 - 12 nm                               | [8]       |  |
| Maximum Pore Volume at Pore<br>Radius | 2.5 nm (most common)                      | [8]       |  |
| Porosity                              | 14 - 31% (dependent on treatment)         | [8]       |  |

## **Biocompatibility and Performance Characteristics**

The primary advantage of **Hemophan®** over unmodified cellulosic membranes lies in its improved biocompatibility. This is demonstrated by reduced complement activation, diminished leukocyte sequestration, and lower release of granulocyte enzymes.[1][2]

#### **Complement Activation**

Contact of blood with the hydroxyl groups of unmodified cellulose triggers the alternative pathway of the complement system, leading to the generation of anaphylatoxins like C3a and C5a, and the formation of the C5b-9 membrane attack complex.[4][9] The modification of **Hemophan**® significantly mitigates this response.

Table 2: Comparative Biocompatibility Markers



| Paramete<br>r                                                         | Hemopha<br>n®       | Cupropha<br>n®                 | Cellulose<br>Acetate | AN69     | Polyamid<br>e       | Source(s) |
|-----------------------------------------------------------------------|---------------------|--------------------------------|----------------------|----------|---------------------|-----------|
| Leukopeni<br>a (PMN<br>count drop<br>at 15 min)                       | 76.5% of<br>basal   | 20.3% of<br>basal              | 49.8% of<br>basal    | -        | -                   | [10]      |
| C3a<br>Generation<br>(in vitro)                                       | Lowest increase     | Highest<br>increase            | Intermediat<br>e     | Lowest   | -                   | [10]      |
| C3adesarg<br>Generation<br>(peak at 15<br>min)                        | 925 ± 166<br>ng/ml  | 1,782 ±<br>250 ng/ml           | -                    | -        | -                   | [2]       |
| Granulocyt<br>e Elastase<br>Release                                   | Diminished          | Significant release            | -                    | -        | -                   | [1]       |
| Lactoferrin<br>Release                                                | Diminished          | Significant release            | -                    | -        | -                   | [1]       |
| Thrombin-<br>Antithrombi<br>n III (TAT)<br>Complex<br>(at 240<br>min) | 14.9 ± 6.5<br>ng/ml | -                              | -                    | -        | 8.95 ± 3.0<br>ng/ml | [11]      |
| β2-<br>Microglobul<br>in Removal<br>per<br>treatment                  | 60-90 mg            | Essentially<br>impermeab<br>le | -                    | 60-90 mg | -                   | [12]      |

## Thrombogenicity



While **Hemophan**® shows advantages in complement activation, its thrombogenicity has been noted to be less favorable compared to some synthetic membranes. The positively charged diethylaminoethyl groups can bind and inactivate negatively charged heparin, a commonly used anticoagulant during dialysis.[11] This can lead to a higher potential for clotting within the dialyzer.[11]

## **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the evaluation of **Hemophan**®'s properties.

#### **In Vitro Complement Activation Assay**

This protocol outlines a general method for assessing complement activation when blood comes into contact with the dialysis membrane.





Click to download full resolution via product page

Caption: Workflow for in vitro complement activation assessment.

#### Methodology:

- Blood Collection: Whole blood is drawn from healthy volunteers and anticoagulated, typically with heparin.
- Membrane Preparation: The **Hemophan**® material is prepared in a standardized format (e.g., small flat sheets or a mini-dialyzer).



- Incubation: The membrane is incubated with the blood or plasma at 37°C for a specified period (e.g., 60 minutes).
- Sample Collection: At various time points, aliquots of blood are taken, and the reaction is stopped by adding EDTA.
- Analysis: The blood samples are centrifuged to obtain plasma. The concentration of complement activation products, such as C3a or its stable metabolite C3adesarg, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

#### **Leukocyte Activation and Adhesion**

This protocol describes a method to evaluate the effect of the membrane on polymorphonuclear leukocytes (PMNs).









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enhanced biocompatibility with a new cellulosic membrane: Cuprophan versus Hemophan
  - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. [Comparison of biocompatibility of hemophane, cellulose diacetate and acrilonitile membranes in hemodialysis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apexkidneyfoundation.org [apexkidneyfoundation.org]
- 7. The Characteristics of Dialysis Membranes: Benefits of the AN69 Membrane in Hemodialysis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of hemophan hemodialysis membranes by thermoporometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Improved biocompatibility by modified cellulosic membranes: the case of hemophan PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of thrombin-antithrombin III complex using polyamide and hemophan dialyzers
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility of a new high-permeability modified cellulose membrane for haemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Hemophan®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166102#physical-and-chemical-properties-of-hemophan-material]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com